molecular formula C19H19F3N6O B3011617 6-(1H-pyrazol-1-yl)-2-({1-[3-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one CAS No. 2097917-88-7

6-(1H-pyrazol-1-yl)-2-({1-[3-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one

Katalognummer B3011617
CAS-Nummer: 2097917-88-7
Molekulargewicht: 404.397
InChI-Schlüssel: LBZNMEQYUQNSAG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound "6-(1H-pyrazol-1-yl)-2-({1-[3-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one" is a heterocyclic molecule that appears to be related to a class of compounds with potential pharmacological activities. The structure of this compound suggests that it contains several interesting features, including a pyrazole ring, a pyridine ring, and a pyridazinone moiety, which are often found in molecules with biological activity.

Synthesis Analysis

The synthesis of related pyridazinone derivatives has been described in the literature. For instance, a concise route to pyrazolo[1,5-a]pyridin-3-yl pyridazin-3-ones involves the cycloaddition of pyridine N-imine with 6-alkyl-4-oxohex-5-ynoates followed by condensation with hydrazine . This method provides a straightforward approach to synthesize compounds with a pyridazinone core, which could potentially be adapted to synthesize the compound .

Molecular Structure Analysis

The molecular structure of the compound includes several heterocyclic rings that are known to contribute to the pharmacological properties of such molecules. The presence of a trifluoromethyl group and a piperidinyl moiety suggests that the compound could exhibit unique electronic and steric characteristics, influencing its binding affinity to biological targets.

Chemical Reactions Analysis

Chemical reactions involving similar compounds have been reported, where 6-aryl-4-pyrazol-1-yl-pyridazin-3-one derivatives have been used as starting materials for various transformations. These reactions include chlorination, condensation with hydrazides, and reactions with acetylenic ketones and esters, leading to a diverse array of products . Such reactions could be relevant for further functionalization of the compound under study.

Physical and Chemical Properties Analysis

While specific physical and chemical properties of the compound are not directly provided, the structural features suggest that it would exhibit properties typical of aromatic heterocycles. These might include moderate to high stability, potential solubility in organic solvents, and the ability to engage in hydrogen bonding due to the presence of nitrogen atoms.

Wissenschaftliche Forschungsanwendungen

Synthesis of Potential Anticancer Agents

Research has explored the synthesis of related compounds as potential anticancer agents, focusing on imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines derivatives. These compounds have been found to inhibit mitosis and demonstrate significant antitumor activity in mice. The development of synthesis routes for these compounds involves cyclization of amino-diaminopyridines with ethyl orthoformate and oxidative cyclization with aryl aldehydes, producing imidazopyridine ring systems analogous to the compound of interest (Carroll Temple et al., 1987).

Antimicrobial and Antioxidant Activities

A series of novel pyridine and fused pyridine derivatives, starting from a related base compound, demonstrated moderate to good binding energies towards GlcN-6-P synthase, a target protein. These compounds exhibited antimicrobial and antioxidant activities, highlighting the potential of related chemical structures for therapeutic applications (E. M. Flefel et al., 2018).

Synthesis of Eosinophil Infiltration Inhibitors

Research into fused pyridazines with cyclic amines, including structures similar to the compound , found that these compounds possess both antihistaminic activity and an inhibitory effect on eosinophil chemotaxis. This indicates the potential of such compounds in developing treatments for conditions like atopic dermatitis and allergic rhinitis, with some derivatives undergoing clinical trials (M. Gyoten et al., 2003).

Optical and Electronic Properties

Studies on trisheterocyclic systems with electron-donating amino groups, including structures akin to the compound of interest, have investigated their thermal, redox, UV–Vis absorption, and emission properties. These studies reveal the impact of amine donors and nitrogen-based π-deficient heterocycles on these properties, potentially informing the development of materials for electronic applications (J. Palion-Gazda et al., 2019).

Eigenschaften

IUPAC Name

6-pyrazol-1-yl-2-[[1-[3-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl]methyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19F3N6O/c20-19(21,22)15-3-1-8-23-18(15)26-11-6-14(7-12-26)13-28-17(29)5-4-16(25-28)27-10-2-9-24-27/h1-5,8-10,14H,6-7,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBZNMEQYUQNSAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN2C(=O)C=CC(=N2)N3C=CC=N3)C4=C(C=CC=N4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19F3N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(1H-pyrazol-1-yl)-2-({1-[3-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.